molecular formula C12H17NO3 B2603399 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine CAS No. 179060-34-5

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

Cat. No.: B2603399
CAS No.: 179060-34-5
M. Wt: 223.272
InChI Key: AEIQKXMKADMJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a fused furan and tetrahydropyridine ring system. The tert-butoxycarbonyl (Boc) group at the 5-position serves as a protective group for the secondary amine, enhancing synthetic versatility and stability during reactions. Notably, derivatives of this core structure have been developed as Janus kinase 2 (JAK2) inhibitors, demonstrating high potency (IC50 = 0.7 nM) and selectivity (>30-fold over JAK3) .

Properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-6-4-10-9(8-13)5-7-15-10/h5,7H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIQKXMKADMJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine exhibits significant biological activity that makes it a candidate for drug development. Its structure allows for interactions with various biological targets:

  • Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activities. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it suitable for biochemical assays and potential therapeutic applications. Research indicates that this compound may interact with specific enzymes through binding interactions, thereby influencing their activity.
  • Anticancer Potential : Studies have shown that derivatives of tetrahydrofuro[3,2-c]pyridine can be effective against certain types of cancers. For instance, compounds similar to this compound have been noted for their efficacy in treating pancreatic cancer by targeting aberrant protein expressions associated with tumor growth .

Synthetic Methodologies

The synthesis of this compound is primarily achieved through the Pictet–Spengler reaction. This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes followed by cyclization under acidic conditions. Key steps include:

  • Formation of Imine : The initial step involves the formation of an imine from the amine and aldehyde.
  • Cyclization : Acid-catalyzed cyclization leads to the formation of the tetrahydrofuro[3,2-c]pyridine framework.
  • Boc Protection : The Boc group is introduced to enhance stability and facilitate further chemical modifications.

This synthetic route has been optimized to yield various substituted tetrahydrofuro[3,2-c]pyridines efficiently .

Research into the biological activities of this compound has revealed its potential in several areas:

  • Antimicrobial Activity : Compounds derived from this class have shown promising antimicrobial properties against various pathogens. Their unique structure allows them to disrupt bacterial cell functions effectively.
  • Pain Management : Some derivatives have been identified as potent κ-opioid receptor agonists, suggesting their potential use in pain management therapies due to their antinociceptive effects .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

StudyFindings
Beilstein Journal of Organic ChemistryDeveloped a semi-one-pot method for synthesizing tetrahydrofuro[3,2-c]pyridines with notable yields and biological activities against various targets .
PubChem DatabaseDocumented the chemical properties and potential applications in drug discovery related to enzyme interactions and anticancer activities .
Sigma-Aldrich ResearchExplored synthetic routes and highlighted its role in medicinal chemistry as a versatile building block for drug development .

Mechanism of Action

The mechanism of action of 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule. This allows it to participate in various biochemical pathways and reactions, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The compound belongs to the tetrahydrofuropyridine family, distinct from thienopyridine analogs (e.g., clopidogrel, ticlopidine) due to its oxygen-containing furan ring instead of sulfur. Key comparisons include:

Furan vs. Thiophene Rings
  • Ring Puckering : Computational studies indicate that furan-containing rings exhibit distinct puckering amplitudes and phase angles compared to thiophene analogs, influencing conformational flexibility and target binding .
Substituent Effects
  • In contrast, antiplatelet thienopyridines like clopidogrel feature a 2-chlorobenzyl group at the 5-position, critical for ADP receptor antagonism .
  • Synthetic Accessibility: The Boc group allows for straightforward deprotection during synthesis, whereas thienopyridines often require multi-step functionalization (e.g., bromination, cross-coupling) .

Pharmacological Profiles

Table 1: Comparative Pharmacological Data
Compound Core Structure Key Substituents Biological Activity Potency (IC50) Selectivity Metabolic Pathways
5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine Furo[3,2-c]pyridine Boc at 5-position JAK2 inhibition 0.7 nM >30-fold vs. JAK3 Not explicitly studied
Clopidogrel (Thieno analog) Thieno[3,2-c]pyridine 2-Chlorobenzyl at 5-position Antiplatelet (ADP antagonist) N/A Superior to ticlopidine CYP2B6, CYP2C19, CYP3A4
6-Benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine Furo[2,3-c]pyridine Benzenesulfonyl at 6-position Synthetic intermediate N/A N/A N/A
Prasugrel derivatives Thieno[3,2-c]pyridine Methoxy and bromo groups Antiplatelet prodrug N/A Improved metabolic activation CYP-dependent
Key Findings:
  • JAK2 Inhibition: The furo[3,2-c]pyridine scaffold achieves nanomolar inhibition of JAK2, attributed to optimal positioning of the Boc group in the kinase ATP-binding pocket .
  • Antiplatelet Activity: Thieno[3,2-c]pyridines like clopidogrel and prasugrel rely on bulky aromatic substituents for ADP receptor blockade, with metabolism-dependent activation .

Structure-Activity Relationship (SAR) Insights

  • Boc Group Impact : Retaining the Boc group in furopyridines enhances JAK2 selectivity by restricting conformational mobility, whereas its removal reduces potency .
  • Heteroatom Substitution: Replacing furan oxygen with sulfur (thieno analogs) shifts activity from kinase inhibition to antiplatelet effects, underscoring the role of electronic properties in target engagement .

Biological Activity

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a synthetic compound with the molecular formula C12H17NO3C_{12}H_{17}NO_3 and a molecular weight of 223.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of antitubulin agents and other therapeutic applications.

The biological activity of this compound primarily involves its interaction with various molecular targets. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective activation under acidic conditions, making it a versatile intermediate in drug synthesis. Upon deprotection, the compound can engage in biochemical pathways that influence enzyme activity and cellular processes.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance:

  • In Vitro Studies : Compounds derived from this scaffold have shown IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines including HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells. These values indicate potent activity and selectivity towards cancer cells compared to normal human peripheral blood mononuclear cells (PBMC) .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably:

  • Bruton's Tyrosine Kinase (BTK) : Some derivatives have demonstrated inhibitory activity against BTK, which is implicated in B-cell malignancies and autoimmune diseases. This suggests a broader therapeutic potential beyond oncology .

Comparative Biological Activity

The following table summarizes the biological activities of selected compounds related to this compound:

Compound Target IC50 (μM) Activity
This compoundCancer Cell Lines (HeLa)1.1 - 4.7Potent antiproliferative
Derivative ABTK<20Inhibitory
Derivative BTubulin Polymerization<25Strong inhibition

Study on Antitubulin Agents

A study focused on synthesizing new antitubulin agents based on the tetrahydrofuro[3,2-c]pyridine structure demonstrated promising results. The synthesized compounds were evaluated for their ability to inhibit tubulin polymerization and showed strong binding affinity at the colchicine site of tubulin .

Selective Cytotoxicity

Another significant finding was the selective cytotoxicity of certain derivatives towards cancer cells while sparing normal cells. For example:

  • Apoptosis Induction : Compounds were shown to induce apoptosis in cancer cell lines with IC50 values indicating effective cell death mechanisms without affecting normal PBMC viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.